2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline
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Overview
Description
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline is a heterocyclic compound that combines the structural features of benzothiophene and quinoline These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline typically involves the coupling of benzothiophene and quinoline derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Heck reaction or similar coupling reactions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce fully hydrogenated quinoline and benzothiophene rings.
Scientific Research Applications
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its heterocyclic structure. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Known for its use in pharmaceuticals like Raloxifene.
Quinoline: Used in antimalarial drugs like chloroquine.
Thiophene: Found in various drugs and materials.
Properties
CAS No. |
133610-12-5 |
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Molecular Formula |
C19H13NS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline |
InChI |
InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+ |
InChI Key |
BSCKHKVUCAFICJ-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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